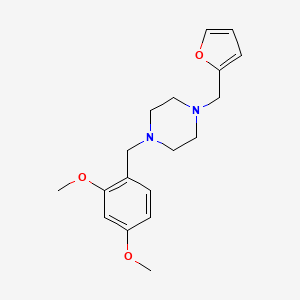
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOX is a heterocyclic compound that contains a nitrogen atom and an oxygen atom in its five-membered ring structure.
Wirkmechanismus
The exact mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its biological activity by inhibiting the activity of certain enzymes or by binding to specific receptors. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the active site of certain enzymes such as cholinesterase and acetylcholinesterase.
Biochemical and physiological effects:
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exhibits anticancer activity by inducing apoptosis in cancer cells. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus and human immunodeficiency virus. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also stable under various conditions and can be stored for long periods of time. However, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has some limitations for lab experiments. It is a highly toxic compound and requires special precautions when handling. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate the mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile and its potential targets. Another direction is to explore the potential applications of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in drug discovery and material science. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of novel bioactive molecules and materials. Finally, more studies are needed to evaluate the safety and toxicity of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in vivo and in clinical trials.
Conclusion:
In conclusion, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities, and has been used as a building block for the synthesis of various bioactive molecules and materials. Further research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction between 2-amino-4'-methylacetophenone and ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in high yield. This synthesis method has been optimized to produce 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been used as a building block for the synthesis of various bioactive molecules. In material science, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a precursor for the synthesis of novel polymers and materials. In organic synthesis, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-5-3-4-6-9(8)11-15-10(7-13)12(14-2)16-11/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBZFAMFJYMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)

![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)